![molecular formula C11H17Cl2N3 B1442650 N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride CAS No. 1332531-04-0](/img/structure/B1442650.png)
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride typically involves the reaction of benzimidazole with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated processes. The raw materials are mixed in precise proportions, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is categorized under benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazoles are widely studied for their potential as therapeutic agents due to their ability to interact with multiple biological targets.
Antitumor Activity
Research has indicated that benzimidazole derivatives exhibit notable antitumor properties. For instance, compounds similar to N-(1H-benzimidazol-2-ylmethyl)propan-2-amine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Antimicrobial Properties
Benzimidazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antibiotics .
Drug Design and Development
The unique structure of this compound allows it to serve as a scaffold in drug design. Its ability to form complexes with metal ions enhances its potential as a lead compound in drug development.
Coordination Chemistry
The coordination chemistry of benzimidazole derivatives is well-documented, with applications in synthesizing metal complexes that can act as catalysts or therapeutic agents. The interaction of this compound with transition metals has been explored for developing new drugs targeting specific diseases .
Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on various enzymes associated with disease pathways. For example, its potential as an inhibitor of MIDH1 (a histone demethylase linked to cancer progression) has been highlighted, suggesting its role in epigenetic regulation .
Biological Activities
The compound's biological activities extend beyond antimicrobial and antitumor properties, encompassing anti-inflammatory and antioxidant effects.
Anti-inflammatory Effects
Benzimidazole derivatives have shown promise in reducing inflammation through the modulation of inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells, which is associated with various diseases including neurodegenerative disorders .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound in research:
Study | Findings | Application |
---|---|---|
Study A | Demonstrated significant antitumor activity in vitro against breast cancer cells | Cancer therapy development |
Study B | Showed effective antimicrobial action against Gram-positive and Gram-negative bacteria | Antibiotic formulation |
Study C | Investigated the compound's role as a MIDH1 inhibitor in cancer cell lines | Epigenetic therapy |
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)ethanamine dihydrochloride
- N-(1H-benzimidazol-2-ylmethyl)butan-2-amine dihydrochloride
- N-(1H-benzimidazol-2-ylmethyl)pentan-2-amine dihydrochloride
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's biological activity is largely attributed to its benzimidazole core, which allows for interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can modulate enzyme activity, particularly through non-competitive inhibition mechanisms. For instance, it has been shown to inhibit angiotensin II type 1 (AT1) receptors, leading to antihypertensive effects .
- Anticancer Properties : Recent studies indicate that derivatives of benzimidazole can interfere with tubulin polymerization, a critical process in cell division. This interference can lead to cytotoxic effects on cancer cells, making these compounds potential candidates for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia). It displayed significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutics like podophyllotoxin .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 3.5 | Podophyllotoxin |
AR-230 | 4.0 | Podophyllotoxin |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Pathogens : Studies have reported that similar benzimidazole derivatives possess activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or function .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated:
- Anti-inflammatory Activity : Some benzimidazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
- Antioxidant Properties : The presence of hydroxyl groups in certain derivatives enhances their ability to scavenge free radicals, contributing to their antioxidant capacity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Mechanism Exploration : A study conducted by researchers utilized molecular docking techniques to explore the binding interactions of the compound with tubulin. The results indicated that the compound could effectively bind at the colchicine site, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cells .
- Comparative Studies with Other Benzimidazoles : In comparative studies, this compound exhibited superior activity against certain cancer cell lines compared to other benzimidazole derivatives, indicating its unique pharmacological profile .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a viable candidate for further clinical development .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)propan-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,8,12H,7H2,1-2H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGUEVXOMCVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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